molecular formula C6H6F2N2 B174266 2-(1,1-Difluoroethyl)pyrazine CAS No. 111781-49-8

2-(1,1-Difluoroethyl)pyrazine

Cat. No.: B174266
CAS No.: 111781-49-8
M. Wt: 144.12 g/mol
InChI Key: OXKFWGSACYGCSY-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)pyrazine is a fluorinated heterocyclic compound with the molecular formula C6H6F2N2 and a molecular weight of 144.12 g/mol It is characterized by the presence of a pyrazine ring substituted with a difluoroethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoroethyl)pyrazine typically involves the reaction of pyrazine with difluoroethylating agents under controlled conditions. One common method includes the use of difluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Difluoroethyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrazine derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1,1-Difluoroethyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)pyrazine involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest its potential role in inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyrazine
  • 4-(Difluoromethyl)pyridine
  • 3-(Difluoromethyl)pyridine

Comparison: 2-(1,1-Difluoroethyl)pyrazine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the difluoroethyl group provides a balance between lipophilicity and electronic effects, making it a versatile building block in organic synthesis. In contrast, compounds like 2-(Trifluoromethyl)pyrazine have a trifluoromethyl group, which significantly increases the electron-withdrawing capacity, affecting the reactivity and stability of the compound .

Properties

IUPAC Name

2-(1,1-difluoroethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c1-6(7,8)5-4-9-2-3-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKFWGSACYGCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111781-49-8
Record name 111781-49-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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